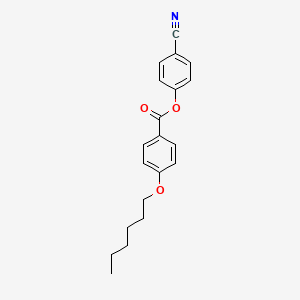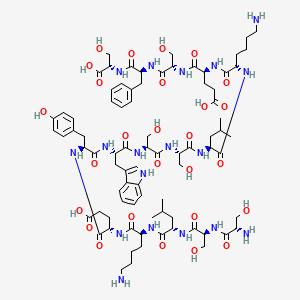
4-Fluoro-1-naphthalenemethanamine
Overview
Description
4-Fluoro-1-naphthalenemethanamine is an organic compound with the molecular formula C₁₁H₁₀FN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 4-position and an amine group is attached to the methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthalenemethanamine typically involves the following steps:
Nitration and Reduction: The starting material, 1-naphthylamine, undergoes nitration to form 4-nitro-1-naphthylamine. This intermediate is then reduced to 4-amino-1-naphthylamine.
Amination: Finally, the 4-fluoro-1-naphthylamine is converted to this compound through a reductive amination process.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by fluorination using specialized equipment to handle fluorine-containing reagents safely. The final amination step is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-naphthalenemethanamine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles such as thiolates or amines.
Oxidation and Reduction: It can undergo oxidation to form corresponding naphthaldehydes or reduction to form naphthylamines.
Substitution Reactions: The amine group can be involved in substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylthiolate ions, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Naphthaldehydes: Formed through oxidation reactions.
Naphthylamines: Resulting from reduction reactions.
Substituted Derivatives: Various amides, imines, and other derivatives formed through substitution reactions.
Scientific Research Applications
4-Fluoro-1-naphthalenemethanamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-naphthalenemethanamine involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The fluorine atom’s electron-withdrawing effect enhances the compound’s reactivity towards nucleophiles, facilitating substitution reactions.
Binding to Biological Targets: The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-Fluoronaphthalene: Similar structure but lacks the methanamine group.
4-Fluoro-2-naphthaldehyde: Contains an aldehyde group instead of an amine.
4-Fluoro-1-naphthaldehyde: Similar structure with an aldehyde group.
Uniqueness
4-Fluoro-1-naphthalenemethanamine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXAGNCIQOMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610443 | |
| Record name | 1-(4-Fluoronaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88536-35-0 | |
| Record name | 1-(4-Fluoronaphthalen-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride](/img/structure/B1628897.png)
![Ethyl 1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1628899.png)












